

Technical Guide: Properties and Synthesis of Boc-His(Trt)-Aib-OH

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Compound of Interest

Compound Name: *Boc-His(Trt)-Aib-OH*

Cat. No.: *B1450075*

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Boc-His(Trt)-Aib-OH**, a specialized dipeptide derivative crucial in the field of peptide synthesis. It covers the fundamental physicochemical properties, applications in drug development, and a detailed experimental protocol for its synthesis.

Core Properties and Specifications

Boc-His(Trt)-Aib-OH is a dipeptide building block widely utilized in solid-phase peptide synthesis (SPPS).^[1] Its structure incorporates key protecting groups and an unnatural amino acid that impart specific, desirable characteristics for the synthesis of complex peptides. The chemical name for this compound is (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.^{[1][2][3]}

The molecule's design features:

- **Boc Protection:** The tert-butoxycarbonyl (Boc) group on the α -amino group of histidine prevents unwanted reactions during peptide coupling and is readily removed under acidic conditions.^[1]
- **Trityl (Trt) Protection:** The trityl group shields the imidazole side chain of histidine, which is crucial for minimizing racemization during synthesis.^[1]

- **Aib Residue:** The presence of α -aminoisobutyric acid (Aib), an achiral amino acid, is known to induce helical conformations in peptide chains, thereby enhancing their structural stability and resistance to enzymatic degradation.[1]

All quantitative data for **Boc-His(Trt)-Aib-OH** are summarized in the table below.

Property	Value
Molecular Formula	$C_{34}H_{38}N_4O_5$
Molecular Weight	582.7 g/mol [1][2][4]
CAS Number	2061897-68-3[1][3]
IUPAC Name	(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid[4][5]
Appearance	White to off-white solid[5]
Purity	Typically >95% by HPLC[1]
Solubility	Soluble in common peptide synthesis solvents like DMF, NMP, and slightly soluble in Chloroform and DMSO.[1][5]
Storage Conditions	Store at -20°C or between 2-8°C to maintain stability.[1][5][6]

Applications in Research and Drug Development

Boc-His(Trt)-Aib-OH is a valuable reagent in the synthesis of therapeutic peptides and other advanced biomedical applications.

- **Peptide Drug Development:** This dipeptide is instrumental in creating novel peptides for targeting diseases such as Alzheimer's, cancer, and metabolic disorders.[1][5][7] The inclusion of the Aib residue enhances the stability of these peptides, making them more suitable for development as long-acting therapeutics.[1]

- Intermediate for Semaglutide: It serves as an important intermediate in the synthesis of peptide-based drugs, most notably Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.[3][8]
- Structural Stability Studies: The Aib residue's ability to promote helical structures makes this compound ideal for synthesizing peptides designed to study protein-protein interactions and for creating peptide architectures with high resistance to degradation.[1]
- Protein Engineering: Researchers use **Boc-His(Trt)-Aib-OH** to incorporate non-natural amino acids into proteins, enabling the design of biomolecules with enhanced stability or novel functions.[1]

Experimental Protocols

The synthesis of **Boc-His(Trt)-Aib-OH** can be achieved through a multi-step chemical process. The following protocol is based on a method described in patent literature, which avoids the need for intermediate purification and is suitable for large-scale production.[8]

Objective: To synthesize high-purity **Boc-His(Trt)-Aib-OH** via a coupling reaction.

Materials:

- 2-aminoisobutyric acid
- Boc-His(Trt)-OH
- Silicon protection reagent
- Activator and coupling reagent
- Organic base
- Quenching reagent
- Appropriate solvents

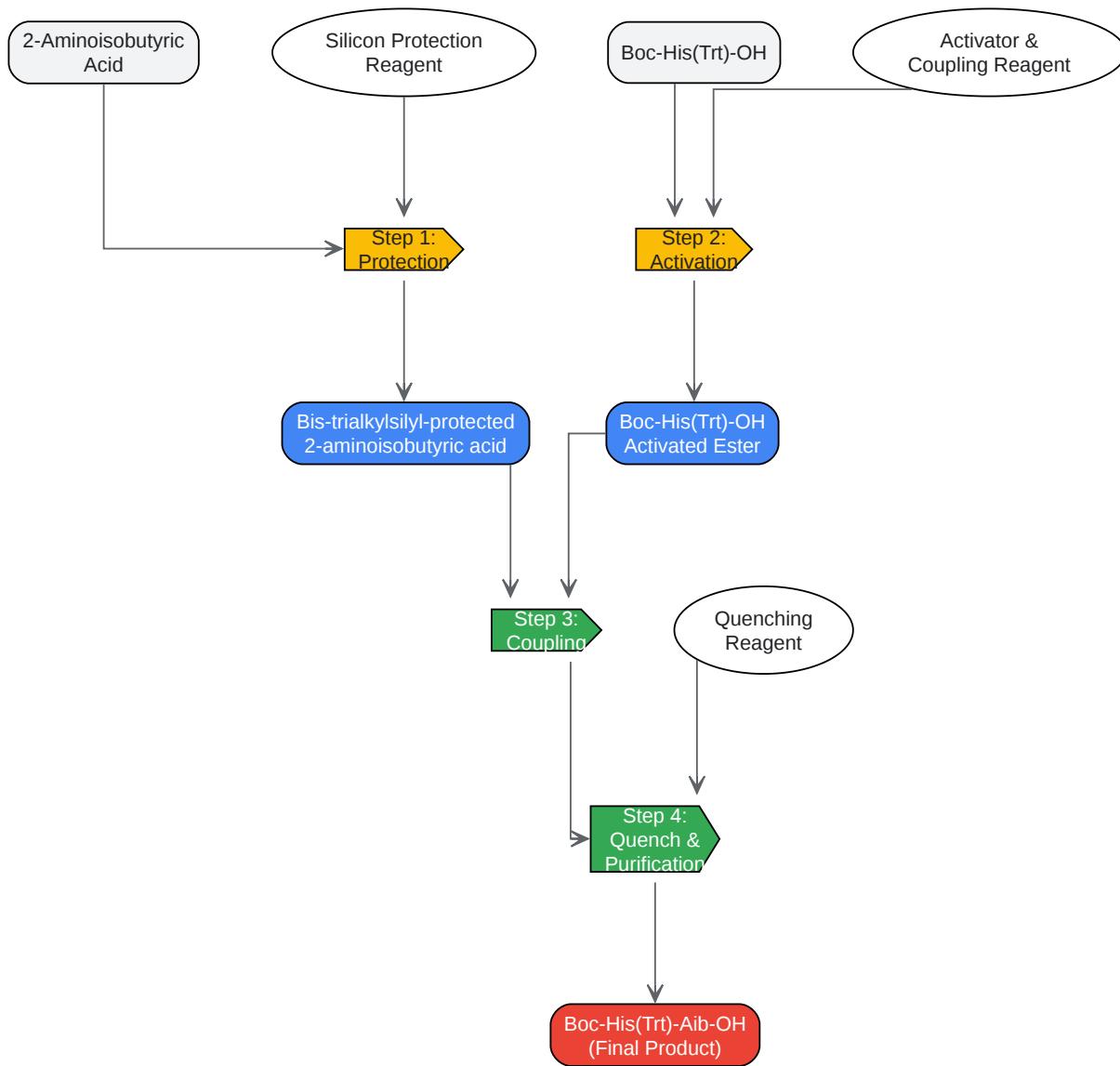
Methodology:

- Protection of 2-Aminoisobutyric Acid:
 - Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.
 - Cool the mixture and add a silicon protection reagent dropwise.
 - Following the addition, heat the mixture to allow the reaction to proceed, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[8]
- Activation of Boc-His(Trt)-OH:
 - In a separate reaction vessel, dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.
 - Add a coupling reagent dropwise to the solution.
 - Allow the reaction to complete to form a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[8]
- Coupling Reaction:
 - Cool the activated ester solution from the previous step.
 - Slowly add the bis-trialkylsilyl-protected 2-aminoisobutyric acid solution dropwise.
 - After the addition is complete, add an organic base.[8]
- Quenching and Product Isolation:
 - Once the coupling reaction is complete, slowly add a quenching reagent to stop the reaction.
 - Perform a post-reaction work-up to isolate the crude **Boc-His(Trt)-Aib-OH** product.
 - Purify the crude product via crystallization to obtain the final, high-purity **Boc-His(Trt)-Aib-OH**.[8] The final product should have a purity of over 99.5%. [8]

An alternative reported synthesis involves the hydrogenation of Boc-L-His(Trt)-Aib-OBzl using a Pd/C catalyst.[9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Boc-His(Trt)-Aib-OH**.

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Caption: Synthesis workflow for **Boc-His(Trt)-Aib-OH**.

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